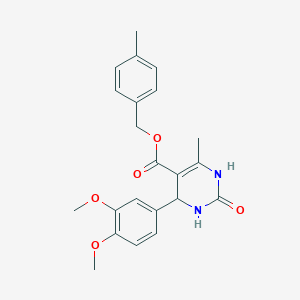
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mecanismo De Acción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol blocks chloride channels by binding to the intracellular side of the channel pore. The binding of this compound to the channel pore causes a conformational change that prevents chloride ions from passing through the channel. This results in the inhibition of chloride ion flux and subsequent cell volume regulation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a relatively high yield in synthesis. Additionally, this compound has been extensively studied and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Additionally, this compound has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapeutic. Finally, this compound has been found to have anti-inflammatory effects, and more research is needed to determine its potential as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields. The synthesis method of this compound is relatively simple and has a high yield. While there are limitations to using this compound in lab experiments, its potential as a research tool and therapeutic agent makes it a promising area for future research.
Métodos De Síntesis
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with 3,6-dichlorocarbazole in the presence of a base, followed by the reaction of the resulting product with 2-propanol. The final product is obtained after purification using column chromatography. The yield of the synthesis method is relatively high, making it a cost-effective way to produce this compound.
Aplicaciones Científicas De Investigación
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively used in scientific research as a chloride channel blocker. It has been found to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs) in various cell types. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, cell migration, and apoptosis.
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVEROOBDYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)
